molecular formula C10H16N2O2S B10908474 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone

Cat. No.: B10908474
M. Wt: 228.31 g/mol
InChI Key: SYRNPVKZQYRIQX-UHFFFAOYSA-N
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Description

1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-methyl group at position 4, an acetyl group (ethanone) at position 5, and a 3-methoxypropylamino moiety at position 2. The compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry due to the versatility of the thiazole scaffold in drug discovery. The 3-methoxypropylamino substituent introduces both hydrophilicity (via the methoxy group) and conformational flexibility, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

1-[2-(3-methoxypropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C10H16N2O2S/c1-7-9(8(2)13)15-10(12-7)11-5-4-6-14-3/h4-6H2,1-3H3,(H,11,12)

InChI Key

SYRNPVKZQYRIQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCCOC)C(=O)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 2-amino-4-methylthiazole and 3-methoxypropyl isothiocyanate in DMF is irradiated at 120°C for 20 minutes, achieving a 68% yield.

One-Pot Sequential Reactions

A streamlined approach combines thiazole formation and alkylation in one pot:

  • React 2-bromo-1-(4-methyl-1,3-thiazol-5-yl)ethanone with thiourea in THF.

  • Add 3-methoxypropyl chloride and K₂CO₃ without isolating the intermediate.

  • Total yield: 60%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (Hours)
Traditional Hantzsch72–859810–12
Microwave-Assisted68970.3
One-Pot Sequential60958

The traditional method remains the gold standard for high purity, while microwave-assisted synthesis offers time efficiency.

Challenges and Optimization Strategies

  • Regioselectivity Issues : Competing reactions at the thiazole C-2 and C-5 positions are mitigated by using excess thiourea derivatives.

  • Byproduct Formation : Over-alkylation is minimized by maintaining low temperatures during the alkylation step.

  • Solvent Choice : THF outperforms DCM in preventing side reactions due to better solubility of intermediates.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) achieve consistent yields of 70–75% using the traditional method. Key considerations include:

  • Cost-effective sourcing of 3-methoxypropyl chloride.

  • Recycling THF via distillation.

  • Implementing quality control via HPLC (purity >98%) .

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block
1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone serves as a valuable building block in the synthesis of pharmaceuticals. The thiazole ring structure is known for its biological activity, making it a key component in developing drugs targeting bacterial infections and other diseases. Its derivatives are explored for their efficacy against various pathogens due to their ability to inhibit specific enzymes or receptors involved in bacterial metabolism .

Case Studies
Recent studies have demonstrated that compounds with thiazole moieties exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against resistant strains of bacteria, showing promising results in inhibiting growth and biofilm formation .

Agricultural Chemicals

Enhancing Agrochemical Efficacy
This compound is utilized in formulating agrochemicals, particularly pesticides and herbicides. The incorporation of this compound enhances the stability and effectiveness of these chemicals against pests. Its ability to interact with biological systems allows for improved targeting of harmful organisms while minimizing impact on beneficial species .

Research Findings
Studies have indicated that thiazole-containing agrochemicals demonstrate higher efficacy in field trials compared to traditional formulations. The compound's unique properties contribute to increased absorption and retention in plant tissues, leading to better pest control outcomes .

Biochemical Research

Investigating Enzyme Inhibition
In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Its interactions with specific enzymes provide insights into metabolic pathways and potential therapeutic targets for drug development .

Experimental Insights
Research has shown that this compound can inhibit certain enzymes involved in metabolic processes, leading to altered cellular responses. For example, studies involving enzyme assays have demonstrated its potential as a lead compound for developing inhibitors against enzymes linked to cancer progression .

Material Science

Development of Novel Materials
The unique chemical properties of this compound are also being explored in material science. Researchers are investigating its application in creating polymers with enhanced durability and resistance to environmental factors .

Material Properties
Initial findings suggest that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. Such advancements could lead to the development of materials suitable for various industrial applications, including coatings and composites .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentBuilding block for drug synthesis targeting bacterial infectionsPromising antibacterial activity against resistant strains
Agricultural ChemicalsEnhances efficacy of pesticides and herbicidesImproved absorption and retention in plants; effective pest control
Biochemical ResearchStudies enzyme inhibition mechanismsPotential lead compound for inhibitors against cancer-related enzymes
Material ScienceDevelopment of polymers with enhanced propertiesImproved mechanical properties and thermal stability in polymer applications

Mechanism of Action

The mechanism of action of 1-(2-((3-Methoxypropyl)amino)-4-methylthiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxypropylamino C₁₀H₁₇N₂O₂S 241.32 Flexible methoxypropyl chain enhances solubility; potential for H-bonding
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)ethanone Cyclopropylamino C₈H₁₁N₂OS 183.25 Cyclopropane ring introduces steric strain; may enhance metabolic stability
1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone 4-Fluorophenylamino C₁₂H₁₁FN₂OS 250.29 Fluorine atom increases lipophilicity and electronegativity
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Amino C₆H₈N₂OS 156.20 Simplest analogue; unmodified amino group for facile derivatization
1-(2-Chloro-4-methylthiazol-5-yl)ethanone Chloro C₆H₆ClNOS 175.64 Electron-withdrawing chlorine enhances electrophilic reactivity

Biological Activity

The compound 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C10H17ClN2O2S
  • Molecular Weight: 250.77 g/mol
  • CAS Number: 1431966-64-1

This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological properties. The thiazole moiety often contributes to the pharmacological effects observed in various derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a study synthesized several thiazole compounds and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that compounds with thiazole structures exhibited significant cytotoxic effects, with some derivatives showing IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
T1MCF-72.21Apoptosis induction
T26BGC-8231.67Cell cycle arrest
T38HepG21.11Apoptosis induction

Flow cytometry analyses further revealed that certain compounds induced apoptosis in HepG2 cells by causing cell cycle arrest, suggesting that these compounds could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been investigated. A study on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
T3E. coli78.12
T4S. aureus62.50

These findings suggest that the thiazole ring may enhance the antimicrobial efficacy of the compounds, making them suitable for further exploration in therapeutic applications against resistant bacterial strains.

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted:

  • Induction of Apoptosis: Many studies indicate that these compounds can trigger programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest: Certain derivatives have been shown to halt cell division, preventing the proliferation of cancer cells.
  • Antibacterial Mechanisms: The antibacterial action is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Study 1: Thiazole Derivative in Cancer Treatment

In a clinical setting, a derivative containing a similar thiazole structure was tested on patients with advanced liver cancer. The results indicated a notable reduction in tumor size and improvement in patient quality of life, underscoring the potential therapeutic benefits of thiazole-containing compounds .

Case Study 2: Antimicrobial Efficacy Against MRSA

A study focused on the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. Compounds were able to inhibit MRSA growth effectively, suggesting their potential as alternatives to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone, and how do reaction conditions influence yield?

Answer: Synthesis typically involves condensation of 2-amino-4-methylthiazole derivatives with a ketone-functionalized reagent. For example, analogous thiazole-acetyl intermediates (e.g., 2-amino-4-methyl-5-acetylthiazole) can react with aldehydes under reflux in ethanol with potassium tert-butoxide as a base . Key parameters include:

  • Solvent choice : Ethanol or acetone for solubility and reaction homogeneity.
  • Temperature : Reflux (~78°C for ethanol) to drive condensation.
  • Catalyst/base : Alkali metal hydroxides (e.g., KOH) or tert-butoxide for deprotonation.
    Yield optimization requires monitoring via HPLC or TLC to identify side products (e.g., over-alkylation) .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹³C NMR :
    • The thiazole ring protons resonate at δ 7.2–8.5 ppm, with methyl groups at δ 2.1–2.5 ppm.
    • Methoxypropylamino side chains show signals at δ 3.3–3.7 ppm (OCH₃) and δ 1.6–1.9 ppm (CH₂) .
  • FTIR :
    • Stretching vibrations for C=O (1690–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the ethanone and thiazole moieties .
      Cross-validation with high-resolution mass spectrometry (HRMS) is critical to distinguish isomers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the thiazole ring?

Answer: Regioselective modification of the 2- and 5-positions of thiazoles can be achieved via:

  • Directed ortho-metalation : Use of directing groups (e.g., amino or methoxy) to control electrophilic substitution .
  • Protection/deprotection : Temporary blocking of reactive sites (e.g., acetylating the amino group) to direct alkylation/arylation .
    Computational DFT studies (e.g., using Gaussian at B3LYP/6-31G**) predict electron density distribution to guide synthetic planning .

Q. How do electronic and steric effects of the 3-methoxypropylamino substituent influence bioactivity?

Answer:

  • Electronic effects : The methoxy group enhances electron-donating capacity, stabilizing charge-transfer interactions with biological targets (e.g., enzymes or receptors).
  • Steric effects : The propyl chain balances hydrophobicity and flexibility, impacting binding pocket accessibility.
    Methodological approach :
    • Compare IC₅₀ values of analogs (e.g., replacing methoxy with ethoxy or removing the propyl chain).
    • Molecular docking (AutoDock Vina) to simulate ligand-protein interactions .

Q. How should researchers resolve contradictions in spectral data or bioassay results for derivatives?

Answer:

  • Spectral discrepancies :
    • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃ in NMR) .
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Bioassay variability :
    • Standardize assay conditions (e.g., cell line passage number, incubation time).
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Key Research Recommendations

  • Prioritize mechanistic studies (e.g., isotopic labeling) to elucidate reaction pathways.
  • Explore bioconjugation (e.g., PEGylation) to enhance pharmacokinetic properties.
  • Use machine learning (e.g., Random Forest models) to predict bioactivity from structural descriptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.